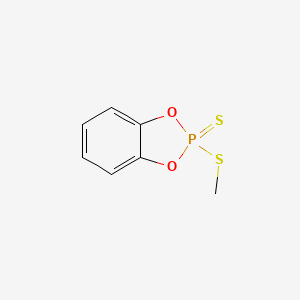
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate is an organophosphorus compound known for its utility in organic synthesis. It is a derivative of phosphorane and is often used as a Wittig reagent, which is instrumental in forming carbon-carbon double bonds. The compound’s structure includes a phosphonium ylide, which is a key feature in its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate can be synthesized through a multi-step reaction. One common method involves the reaction of bromoacetic acid with dicyclohexylcarbodiimide and triphenylphosphine to form a phosphonium salt. This salt is then converted to the final product using sodium carbonate in water .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the presence of the phosphonium ylide, which acts as a nucleophile.
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions .
Major Products
The major products of reactions involving this compound are alkenes. For example, the reaction with an aldehyde yields an α,β-unsaturated ester .
Applications De Recherche Scientifique
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate involves the formation of a phosphonium ylide, which acts as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate can be compared with other Wittig reagents such as:
Methyl (triphenylphosphoranylidene)acetate: Similar in structure and reactivity, used for the homologation of aldehydes to α,β-unsaturated esters.
Triphenylcarbethoxymethylenephosphorane: Another Wittig reagent used to replace oxygen centers in ketones and aldehydes with CHCO₂Et.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms, making it a valuable tool in synthetic organic chemistry.
Propriétés
Numéro CAS |
24448-83-7 |
|---|---|
Formule moléculaire |
C23H23O2P |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
methyl 2-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C23H23O2P/c1-3-22(23(24)25-2)26(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,3H2,1-2H3 |
Clé InChI |
PTEZLIBVFKEZCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


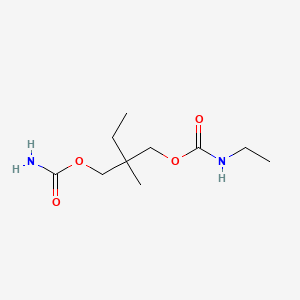
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
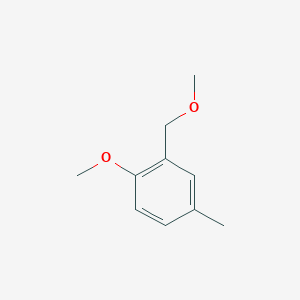
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
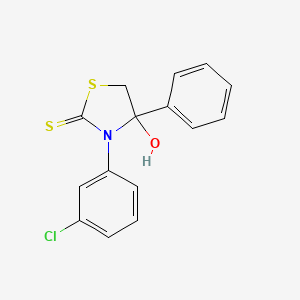
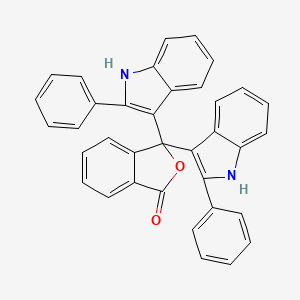
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
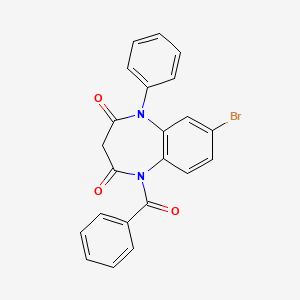
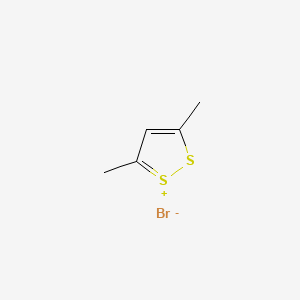
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)


stannane](/img/structure/B14698211.png)
